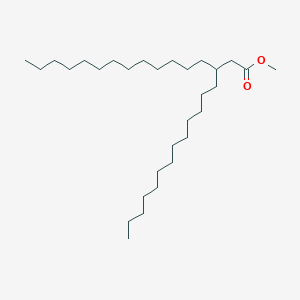

3-Tridecylhexadecanoic Acid Methyl Ester

Description

Propriétés

IUPAC Name |

methyl 3-tridecylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBQTABKHPZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Detection in Biological and Environmental Matrices

Natural Sources and Distribution of 3-Tridecylhexadecanoic Acid Methyl Ester

Detailed searches for this compound within microbial, plant, marine, and environmental contexts have not produced any evidence of its natural existence. While related classes of compounds, such as branched-chain and very-long-chain fatty acids, are known to exist in nature, no studies have specifically identified the 3-tridecylhexadecanoic acid structure.

Microbial Production and Secretion Studies

No studies have reported the production or secretion of 3-Tridecylhexadecanoic Acid Methyl Ester by any microorganism. Bacteria are known to produce a variety of branched-chain fatty acids (BCFAs), which are crucial for regulating membrane fluidity. gcms.cznih.gov These typically include iso- and anteiso-methyl-branched fatty acids, which differ significantly from the structure of the subject compound. nih.govijfans.org Research into microbial fatty acid synthesis has not identified a pathway or organism responsible for producing 3-Tridecylhexadecanoic Acid. researchgate.netnih.gov

Plant Metabolomic Profiling and Identification

Metabolomic profiling of various plant species has not revealed the presence of 3-Tridecylhexadecanoic Acid Methyl Ester. Plants are known to synthesize a wide array of fatty acids, including branched-chain fatty acids, but none with this specific structure have been reported in the literature. researchgate.netnih.gov

Marine Organism Metabolite Discovery

Investigations into the metabolites of marine organisms, which are a rich source of unique lipids, have not identified 3-Tridecylhexadecanoic Acid Methyl Ester. Marine sponges, for instance, are known to contain novel very-long-chain and branched-chain fatty acids, but the specific C30 structure has not been among those characterized. nih.govmun.ca

Environmental Sample Analysis

Analysis of environmental matrices such as soil, water, or sediment has not yielded any reports of 3-Tridecylhexadecanoic Acid Methyl Ester.

Methodologies for Isolation and Purification of 3-Tridecylhexadecanoic Acid Methyl Ester from Complex Matrices

As there are no known natural sources of 3-Tridecylhexadecanoic Acid Methyl Ester, no specific methodologies have been developed for its isolation and purification from complex biological or environmental matrices.

Hypothetically, were the compound to be discovered in a natural source, its isolation would likely follow established protocols for lipid analysis. These general methods typically involve:

Lipid Extraction: Using a solvent system like the Folch or Bligh-Dyer methods to extract total lipids from the sample matrix.

Transesterification: Conversion of fatty acids within the lipid extract to their corresponding fatty acid methyl esters (FAMEs) using a catalyst such as boron trifluoride-methanol or methanolic HCl. sigmaaldrich.com This derivatization step is crucial for increasing volatility for gas chromatography.

Chromatographic Separation: Isolation of the target FAME from the complex mixture. This could involve multiple steps, such as:

Solid-Phase Extraction (SPE): To fractionate the FAME mixture based on polarity or functional groups. nih.gov

Thin-Layer Chromatography (TLC): Particularly silver-ion TLC for separating based on the degree of unsaturation. nih.gov

High-Performance Liquid Chromatography (HPLC): Often used in a reversed-phase configuration for purifying specific FAMEs. nih.gov

Identification and Characterization: Final analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern of the isolated compound.

It must be reiterated that this is a generalized workflow, and no specific protocol for 3-Tridecylhexadecanoic Acid Methyl Ester has been published due to its lack of known natural occurrence.

Biosynthetic Pathways and Enzymatic Mechanisms of 3 Tridecylhexadecanoic Acid Methyl Ester

Proposed Biosynthetic Routes to the Tridecylhexadecanoic Acid Backbone

The formation of the 3-tridecylhexadecanoic acid backbone is hypothesized to occur through a mechanism that deviates significantly from standard fatty acid synthesis. The conventional pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, a process catalyzed by the fatty acid synthase (FAS) complex. This process does not account for the introduction of a long alkyl branch at the C-3 (beta) position.

A more plausible route involves a Claisen-type condensation reaction, which is mechanistically similar to the final condensation step in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. sri.comontosight.aiasm.org In this proposed pathway, two distinct fatty acyl chains would be joined together.

The proposed steps are as follows:

Synthesis of Precursor Chains: Two separate fatty acid synthesis pathways would generate the necessary precursor molecules: a C16 acyl chain (the future hexadecanoic acid backbone) and a C13 acyl chain (the future tridecyl branch). These would likely exist as activated thioesters, for example, with Coenzyme A (CoA) or an Acyl Carrier Protein (ACP).

Activation of the C16 Backbone: The C16 acyl-ACP would undergo a standard elongation cycle, leading to a β-ketoacyl-ACP intermediate.

Claisen Condensation: Instead of a simple reduction, a specialized condensing enzyme, possibly a polyketide synthase-like enzyme such as Pks13 which is involved in mycolic acid synthesis, would catalyze the condensation between the C16 β-ketoacyl-ACP and the C13 acyl-CoA. asm.orgnih.gov This would result in the formation of a β-keto acid with the C13 branch at the alpha position relative to the ketone.

Reduction and Dehydration: Subsequent enzymatic steps involving a reductase and a dehydratase would remove the keto group, yielding the saturated and branched 3-tridecylhexadecanoic acid backbone.

This pathway is analogous to the synthesis of mycolic acids, where a C24-C26 fatty acid is condensed with a much longer meromycolate chain (C50-C60). sri.comnih.gov

| Step | Proposed Reaction | Precursors | Key Enzyme Type |

| 1 | Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) |

| 2 | Claisen-type Condensation | C16 Acyl-ACP, C13 Acyl-CoA | Condensing Enzyme (e.g., Pks13-like) |

| 3 | Reduction & Dehydration | NAD(P)H | Reductases, Dehydratases |

Enzymatic Methylation Processes and Esterification Mechanisms

Once the 3-tridecylhexadecanoic acid backbone is synthesized, the final step is the esterification of the carboxyl group with a methyl group to form the methyl ester. This is a common modification for fatty acids and other metabolites in various organisms.

The enzymatic methylation is catalyzed by a class of enzymes known as methyltransferases. Specifically, a S-adenosyl-L-methionine:fatty-acid O-methyltransferase (EC 2.1.1.15) is responsible for this reaction. wikipedia.org

The mechanism involves the following:

Substrate Binding: The free 3-tridecylhexadecanoic acid binds to the active site of the methyltransferase.

Methyl Group Donor: S-adenosyl-L-methionine (SAM or AdoMet), a universal methyl group donor in biological systems, also binds to the enzyme. elsevier.eselsevier.eswikipedia.org SAM is synthesized from methionine and ATP. elsevier.esnih.gov

Nucleophilic Attack: The carboxylate oxygen of the fatty acid performs a nucleophilic attack on the methyl group of SAM.

Product Release: The methyl group is transferred to the fatty acid, forming 3-tridecylhexadecanoic acid methyl ester. The other product, S-adenosyl-L-homocysteine (SAH), is released. elsevier.eselsevier.es

This transesterification reaction is crucial for producing fatty acid methyl esters (FAMEs), which can have various biological roles or serve as intermediates in other metabolic pathways. creative-proteomics.com

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes for 3-tridecylhexadecanoic acid methyl ester biosynthesis have not been identified, we can infer their types based on the proposed pathway.

Key Enzyme Classes:

Fatty Acid Synthase (FAS): A Type I (multifunctional polypeptide) or Type II (dissociated enzymes) FAS system would be required to synthesize the C13 and C16 fatty acyl precursors. sri.comnih.govnih.gov

Acyl-CoA Synthetase: These enzymes would activate the fatty acid precursors by attaching them to Coenzyme A, a necessary step for their participation in condensation reactions.

Condensing Enzyme (β-ketoacyl-ACP synthase family): A highly specialized condensing enzyme would be the central catalyst for creating the branched structure. This enzyme would need to accommodate two long-chain fatty acyl groups and catalyze their Claisen condensation. The Pks13 enzyme from mycobacteria serves as a model for such a catalyst. asm.orgnih.gov

Reductases and Dehydratases: Following condensation, enzymes from the β-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase families would be needed to reduce the keto group at the C-3 position, finalizing the saturated alkyl backbone. aocs.orgthemedicalbiochemistrypage.org

S-adenosyl-L-methionine:fatty-acid O-methyltransferase: This enzyme would be responsible for the final esterification step. Such enzymes belong to the broader family of methyltransferases that use SAM as a cofactor. wikipedia.org

| Enzyme Class | Function in Pathway | Gene Examples (from related pathways) |

| Fatty Acid Synthase (FAS) | Synthesis of C13 & C16 precursors | fas (Rv2524c in M. tuberculosis) sri.com |

| Condensing Enzyme | Formation of the branched backbone | pks13 (in M. tuberculosis) asm.orgnih.gov |

| Reductases/Dehydratases | Saturation of the backbone | hadABC (in M. tuberculosis) nih.gov |

| Methyltransferase | Esterification of the carboxyl group | EC 2.1.1.15 wikipedia.org |

Genetic Regulation of 3-Tridecylhexadecanoic Acid Methyl Ester Biosynthesis

The genetic regulation of this specialized biosynthetic pathway would likely be tightly controlled, ensuring that the production of such a complex molecule occurs only when needed. While specific regulators are unknown, the regulation would likely mirror that of other complex lipid pathways.

Potential Regulatory Mechanisms:

Transcriptional Regulation: The genes encoding the biosynthetic enzymes would likely be organized in an operon or regulon, allowing for coordinated expression. Transcription factors responsive to specific cellular signals (e.g., developmental stage, environmental stress) would control the initiation of transcription. In mycobacteria, the synthesis of mycolic acids is known to be downregulated during starvation through the stringent response. nih.gov

Substrate Availability: The biosynthesis would be dependent on the cellular pools of precursors like acetyl-CoA, malonyl-CoA, and the long-chain fatty acyl-CoAs. The regulation of central carbon metabolism would therefore indirectly control the production of this compound.

Feedback Inhibition: The final product, 3-tridecylhexadecanoic acid methyl ester, or an intermediate in the pathway, could inhibit one of the early enzymes, a common mechanism to prevent over-accumulation. For instance, the biosynthesis of branched-chain amino acids, which serve as precursors for some branched-chain fatty acids, is subject to feedback inhibition. nih.gov

Studies on other branched-chain fatty acids have shown that their synthesis can alter the expression of genes involved in general lipid metabolism and inflammation, suggesting a complex interplay with broader cellular regulatory networks. nih.gov

Precursor Incorporation Studies in Biological Systems

To definitively elucidate the biosynthetic pathway of 3-tridecylhexadecanoic acid methyl ester, precursor incorporation studies using isotopically labeled compounds would be essential. This technique involves feeding a biological system with potential precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C) and then tracking the position of the labels in the final product using mass spectrometry or nuclear magnetic resonance (NMR).

Hypothetical Labeling Patterns:

[¹³C₂]Acetate: If the entire molecule is synthesized de novo via fatty acid synthesis, feeding with labeled acetate (B1210297) would result in a regular labeling pattern throughout both the C16 backbone and the C13 branch.

Labeled Hexadecanoic Acid: Supplying the system with labeled C16 fatty acid should lead to its direct incorporation into the backbone of the final molecule.

Labeled Tridecanoic Acid: Similarly, providing labeled C13 fatty acid should result in the label appearing exclusively in the tridecyl branch.

[¹³CH₃]Methionine: Feeding with methionine labeled in its methyl group would result in the label appearing specifically on the methyl ester group, confirming SAM as the methyl donor.

Such studies have been crucial in determining the precursors for other branched-chain fatty acids, where branched-chain amino acids like valine and isoleucine were identified as the ultimate sources for the branched starter units. nih.govwikipedia.orgmdpi.com

Laboratory Synthesis and Derivatization Strategies for 3 Tridecylhexadecanoic Acid Methyl Ester

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the production of complex molecules like 3-Tridecylhexadecanoic Acid Methyl Ester. This approach can leverage the high selectivity of enzymes, particularly for the esterification step, under mild reaction conditions.

A plausible chemoenzymatic route would first involve the chemical synthesis of the 3-tridecylhexadecanoic acid backbone, followed by an enzyme-catalyzed esterification. Lipases are particularly well-suited for this final step. These enzymes are known to catalyze the esterification of a wide range of fatty acids and alcohols. For instance, immobilized lipases have been successfully employed in the acylation of trisaccharides with fatty acids, demonstrating their efficacy with sterically demanding substrates. nih.gov

The process would typically involve the reaction of 3-tridecylhexadecanoic acid with methanol (B129727) in a suitable organic solvent. The choice of lipase (B570770) is crucial and would likely be an immobilized form to facilitate catalyst recovery and reuse. Common choices include lipases from Candida antarctica (such as Novozym® 435), Rhizomucor miehei, and Pseudomonas cepacia. The reaction conditions, including temperature, solvent, and molar ratio of substrates, would need to be optimized to achieve a high conversion rate to the desired methyl ester. Chemoenzymatic strategies have been highlighted for their green credentials, often proceeding under milder conditions and with higher selectivity than purely chemical methods. unimi.it

Furthermore, multi-step enzymatic cascades could be envisioned for the synthesis of the fatty acid precursor itself. Such cascades have been successfully implemented to produce long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable fatty acid feedstocks, showcasing the potential of enzymatic pathways in complex fatty acid synthesis. researchgate.net

Stereoselective Synthesis of the Branched Fatty Acid Moiety

The 3-position of the hexadecanoic acid backbone is a chiral center, meaning that 3-tridecylhexadecanoic acid can exist as two different stereoisomers (enantiomers). For many biological and material science applications, controlling the stereochemistry is critical. Stereoselective synthesis aims to produce a single enantiomer in high purity.

One potential strategy for the stereoselective synthesis of the 3-tridecylhexadecanoic acid moiety involves the use of chiral auxiliaries. This approach has been explored for the synthesis of 3-hydroxy fatty acids, where a chiral auxiliary is used to direct the stereochemical outcome of a key bond-forming reaction. unit.no For the synthesis of 3-tridecylhexadecanoic acid, a similar strategy could be employed, for example, through a stereoselective aldol (B89426) condensation or a Michael addition using a chiral auxiliary-bearing reactant.

The following table outlines a conceptual stereoselective synthesis approach:

| Step | Reaction Type | Key Reagents/Catalysts | Intermediate/Product | Purpose |

| 1 | Michael Addition | Chiral amine catalyst, appropriate Michael acceptor and donor | Chiral intermediate with the 3-position functionalized | Establishes the stereocenter at the 3-position. |

| 2 | Chain Elongation | Grignard reagents or other organometallic coupling reactions | Intermediate with the full carbon backbone | Builds the hexadecanoic acid chain. |

| 3 | Functional Group Manipulation | Oxidation/reduction/hydrolysis as needed | 3-Tridecylhexadecanoic acid | Converts the functional groups to the final carboxylic acid. |

This table represents a generalized approach, and the specific reagents and conditions would require significant experimental development.

Esterification Techniques for Methyl Ester Formation

Once the 3-tridecylhexadecanoic acid is synthesized, the final step is its conversion to the methyl ester. Several esterification techniques are available for long-chain fatty acids.

Acid-Catalyzed Esterification: A common laboratory method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net This is an equilibrium-driven reaction, and removal of water is necessary to drive it to completion.

Enzymatic Esterification: As mentioned in the chemoenzymatic section, lipases are highly effective for esterifying fatty acids. This method offers the advantage of mild reaction conditions and high selectivity, which can be particularly beneficial for complex molecules where harsh acidic conditions might cause side reactions.

Mechanochemical Esterification: This is a green chemistry approach that uses mechanical force to drive the reaction, often in the absence of a solvent. nih.gov Mechanochemical methods have been successfully used to esterify cellulose (B213188) with long-chain fatty acids and could potentially be applied to the esterification of 3-tridecylhexadecanoic acid. nih.gov

The choice of esterification method will depend on factors such as the scale of the reaction, the desired purity of the product, and environmental considerations. The significant steric hindrance posed by the tridecyl group at the 3-position may impact the reaction kinetics, potentially requiring more forcing conditions or longer reaction times, especially for chemical methods. nih.gov

Synthesis of Structural Analogues and Isomers of 3-Tridecylhexadecanoic Acid Methyl Ester for Research

The synthesis of structural analogues and isomers is crucial for structure-activity relationship studies in various research fields. For 3-Tridecylhexadecanoic Acid Methyl Ester, this could involve varying the position of the tridecyl group, changing the length of the branching alkyl chain, or altering the total length of the fatty acid backbone.

Isomer Synthesis: Isomers with the alkyl branch at different positions can be synthesized using zeolite-catalyzed isomerization of unsaturated fatty acids. uni-oldenburg.deresearchgate.net This process typically yields a mixture of isomers with the branch located at various points along the fatty acid chain. uni-oldenburg.deresearchgate.net While this method provides a range of isomers, separation and purification of a specific isomer can be challenging.

Analogue Synthesis: The synthesis of analogues with different branch lengths or main chain lengths can be achieved by adapting the synthetic routes described for the parent molecule. For example, in a synthetic route involving the coupling of alkyl units, simply changing one of the starting alkyl halides or other precursors would result in a different analogue. nih.gov The hydro-alkylation of unsaturated fatty compounds using alkyl chloroformates mediated by Lewis acids is another versatile method to obtain well-defined branched-chain oleochemicals. uni-oldenburg.de

The following table provides examples of potential structural analogues and isomers that could be synthesized for research purposes:

| Compound Name | Structural Variation | Potential Synthetic Approach |

| 2-Tridecylhexadecanoic Acid Methyl Ester | Positional isomer of the tridecyl group | α-Alkylation of a hexadecanoic acid derivative |

| 3-Dodecylhexadecanoic Acid Methyl Ester | Shorter alkyl branch | Use of a dodecyl-containing reactant in the branching step |

| 3-Tridecyloctadecanoic Acid Methyl Ester | Longer main fatty acid chain | Use of an octadecanoic acid precursor |

Development of Efficient Synthetic Routes for Scalable Production

Transitioning a laboratory synthesis to a scalable production process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For 3-Tridecylhexadecanoic Acid Methyl Ester, developing a scalable route would involve optimizing the chosen synthetic pathway.

Key considerations for scalable production include:

Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials is paramount.

Process Optimization: Each step of the synthesis would need to be optimized to maximize yield and minimize reaction times and waste. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Catalyst Selection and Recovery: For catalytic steps, the use of heterogeneous or immobilized catalysts is often preferred for ease of separation and recycling, which can significantly reduce costs and environmental impact. mdpi.com

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, is crucial to obtain the final product with high purity. For fatty acid esters, multi-step solvent purification procedures have proven effective in scaled-up biosyntheses. researchgate.net

Continuous Flow Chemistry: For large-scale production, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and consistency.

The development of a scalable synthesis would likely focus on a convergent route that minimizes the number of linear steps and utilizes robust and high-yielding reactions.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 3 Tridecylhexadecanoic Acid Methyl Ester

Chromatographic Separation Techniques for Isomer Resolution (e.g., GC-MS, LC-MS)

The separation of 3-Tridecylhexadecanoic Acid Methyl Ester from its isomers and other fatty acid methyl esters is a critical first step in its analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier techniques for this purpose.

In Gas Chromatography (GC) , the choice of the capillary column's stationary phase is paramount for resolving structural isomers. For FAMEs, especially branched-chain variants, high-polarity columns are often employed. researchgate.netuib.no These columns, such as those with biscyanopropyl or cyanopropyl polysilphenylene-siloxane phases, provide the necessary selectivity to separate isomers that differ only slightly in their physical properties. researchgate.net The elution of FAMEs in GC is primarily based on their volatility and polarity. While straight-chain FAMEs elute in order of their boiling points, branched-chain isomers like 3-Tridecylhexadecanoic Acid Methyl Ester often have slightly different retention times compared to their linear counterparts or other positional isomers. However, co-elution can still be a challenge with complex mixtures, necessitating the high resolving power of the mass spectrometer for definitive identification. nih.gov

Liquid Chromatography (LC) , particularly reversed-phase HPLC, offers an alternative and often complementary separation mechanism. nih.govnih.gov In reversed-phase LC, separation is based on the hydrophobicity of the analytes. Longer and more branched alkyl chains generally lead to longer retention times. The use of modern sub-2-micron particle columns can provide very high-resolution separations. When coupled with mass spectrometry, LC-MS provides a powerful tool for the analysis of FAMEs, especially for those that may be thermally labile or less volatile. nih.govspringernature.com

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Column | High-polarity biscyanopropyl column (e.g., 100m x 0.25mm x 0.2µm) | C18 reversed-phase column (e.g., 150mm x 2.1mm, 1.8µm) |

| Mobile Phase/Carrier Gas | Helium | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Oven/Column Temperature | Temperature programmed from 100°C to 250°C | 40°C |

| Expected Retention Time | Dependent on the full temperature program and flow rate, but expected to be in the long-chain FAME region. | Highly retained due to its long, branched alkyl chain. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of 3-Tridecylhexadecanoic Acid Methyl Ester and for elucidating its structure through fragmentation analysis.

Molecular Formula Confirmation: HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula of the parent ion. For 3-Tridecylhexadecanoic Acid Methyl Ester (C30H60O2), the expected exact mass of the molecular ion [M]+• would be precisely measured, allowing it to be distinguished from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Electron ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragmentation patterns for FAMEs. For a branched-chain FAME like 3-Tridecylhexadecanoic Acid Methyl Ester, the mass spectrum would be expected to show a series of aliphatic hydrocarbon fragments (clusters of ions separated by 14 Da, corresponding to CH2 groups). More importantly, cleavage at the branch point is a key diagnostic feature. researchgate.netnih.govnih.gov The fragmentation pattern for 3-Tridecylhexadecanoic Acid Methyl Ester would likely show significant ions resulting from cleavage on either side of the C3 position where the tridecyl group is attached. Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by isolating the molecular ion and subjecting it to collision-induced dissociation (CID), which produces specific fragments that can pinpoint the location of the branch. researchgate.netnih.govnih.gov

| m/z | Predicted Fragment Identity | Significance |

|---|---|---|

| 452.46 | [M]+• (Molecular Ion) | Confirms the molecular weight. |

| 421.42 | [M - OCH3]+ | Loss of the methoxy (B1213986) group. |

| 269.28 | [Cleavage at C3, retaining the C13 branch and ester] | Diagnostic for the position of the tridecyl branch. |

| 183.18 | [Cleavage at C3, loss of the C13 branch] | Diagnostic for the position of the tridecyl branch. |

| 74 | McLafferty rearrangement ion | Characteristic fragment for methyl esters of fatty acids. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for the structural confirmation of 3-Tridecylhexadecanoic Acid Methyl Ester.

¹H NMR Spectroscopy: The proton NMR spectrum of a FAME provides distinct signals for different types of protons in the molecule. aocs.org For 3-Tridecylhexadecanoic Acid Methyl Ester, a sharp singlet around 3.67 ppm would be characteristic of the methyl ester protons (-OCH₃). nih.gov The protons on the carbon alpha to the carbonyl group (C2) would appear as a triplet around 2.3 ppm. aocs.org The numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chains would produce a large, overlapping signal between 1.2 and 1.4 ppm. aocs.org The terminal methyl groups (-CH₃) of the main chain and the branch would appear as triplets around 0.88 ppm. aocs.org The methine proton at the C3 branch point would have a characteristic chemical shift and coupling pattern, which would be crucial for confirming the position of the tridecyl group. aocs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the ester group would have a chemical shift in the range of 170-175 ppm. The carbon of the methoxy group would be around 51 ppm. The carbons of the long alkyl chains would resonate in the 20-40 ppm region, while the terminal methyl carbons would be found upfield, around 14 ppm. The carbon at the branch point (C3) and the carbons of the tridecyl group would have unique chemical shifts that are diagnostic of the branching structure.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C=O | - | ~174 |

| -OCH₃ | ~3.67 (s) | ~51 |

| -CH₂-COO- (C2) | ~2.30 (t) | ~34 |

| -CH- (C3, branch point) | ~1.5-1.6 (m) | ~35-40 |

| -(CH₂)n- (chain) | ~1.25 (br s) | ~22-32 |

| -CH₃ (terminal) | ~0.88 (t) | ~14 |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Infrared and Raman Spectroscopy Applications for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 3-Tridecylhexadecanoic Acid Methyl Ester, these techniques would confirm the presence of the methyl ester group and the long aliphatic chains.

Infrared (IR) Spectroscopy: The IR spectrum of a FAME is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group in the 1250-1160 cm⁻¹ region, and the strong C-H stretching vibrations of the methylene and methyl groups in the 2850-2960 cm⁻¹ range. The presence of these characteristic peaks would provide clear evidence for the FAME structure.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The C-H stretching and bending modes of the long alkyl chains give rise to strong signals in the Raman spectrum, which can provide information about the conformational order of the chains.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (alkane) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O stretch (ester) | ~1740 (strong) | ~1740 (weak) |

| CH₂ bend | ~1465 (medium) | ~1465 (medium) |

| C-O stretch (ester) | 1250-1160 (strong) | - |

Development of Quantitative Analytical Assays for Biological and Environmental Samples

Accurate quantification of 3-Tridecylhexadecanoic Acid Methyl Ester in complex matrices such as biological tissues or environmental samples requires the development of robust and sensitive analytical assays. nih.govnih.gov GC-MS is a commonly used platform for the quantitative analysis of FAMEs. nih.govnih.gov

For quantitative purposes, GC-MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.govchromatographyonline.com In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. This significantly improves the signal-to-noise ratio and the selectivity of the analysis. In MRM mode, used with tandem mass spectrometry, a specific parent ion is selected and fragmented, and then a specific fragment ion is monitored. This provides even higher selectivity and sensitivity, which is crucial for detecting trace amounts of the compound in complex samples.

The development of a quantitative assay involves several steps, including the optimization of sample preparation (e.g., lipid extraction and derivatization to the methyl ester), chromatographic separation, and mass spectrometric detection. nih.gov The use of a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, is essential for accurate and precise quantification. nih.gov Calibration curves are constructed by analyzing standards of known concentrations to relate the instrument response to the amount of the analyte.

| Parameter | Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Parent Ion (m/z) | 452.5 |

| Fragment Ions (m/z) | Transition 1: 452.5 -> 269.3 (Quantifier) Transition 2: 452.5 -> 183.2 (Qualifier) |

| Internal Standard | ¹³C-labeled 3-Tridecylhexadecanoic Acid Methyl Ester |

| Calibration Range | 0.1 - 100 ng/mL |

Ecological and Environmental Implications of 3 Tridecylhexadecanoic Acid Methyl Ester

Role in Inter-species Communication and Signaling in Microbial Ecosystems

A comprehensive search of scientific databases reveals no direct evidence or studies on the role of 3-Tridecylhexadecanoic Acid Methyl Ester in inter-species communication and signaling within microbial ecosystems. While fatty acids and their esters are known to play roles in microbial signaling, the specific functions of this compound have not been documented. Research on other, different fatty acid methyl esters has demonstrated antimicrobial properties, suggesting that such compounds can influence microbial communities by inhibiting the growth of certain bacteria nih.govresearchgate.netnih.gov. For instance, tridecanoic acid methyl ester has shown antibacterial activity against various gastrointestinal microorganisms nih.govresearchgate.netnih.gov. However, this does not provide specific information on the signaling role of 3-Tridecylhexadecanoic Acid Methyl Ester.

Contribution to Environmental Organic Matter Cycling

There is currently no available research detailing the specific contribution of 3-Tridecylhexadecanoic Acid Methyl Ester to the cycling of environmental organic matter. As a complex organic molecule, it is expected to be a component of the carbon cycle, but its persistence, transformation, and incorporation into soil and aquatic organic matter have not been studied. General principles of organic matter cycling would apply, but the specific pathways and rates involving this compound are unknown.

Fate and Transport in Various Environmental Compartments

Detailed studies on the fate and transport of 3-Tridecylhexadecanoic Acid Methyl Ester in environmental compartments such as soil, water, and air are not available. The environmental behavior of a chemical is influenced by its physical and chemical properties, including water solubility, vapor pressure, and its tendency to adsorb to soil particles epa.govitrcweb.org. Without empirical data for 3-Tridecylhexadecanoic Acid Methyl Ester, its mobility, persistence, and potential for bioaccumulation in different environmental matrices remain speculative. General models for the environmental fate of organic compounds could provide estimates, but these would not be based on specific research on this substance epa.govitrcweb.org.

Biomonitoring Applications in Environmental Research

There is no information to suggest that 3-Tridecylhexadecanoic Acid Methyl Ester is currently used as a biomarker in environmental research. The utility of a compound for biomonitoring depends on its specificity to certain sources or processes and the ability to detect and quantify it in environmental samples. The lack of foundational research into the sources, pathways, and effects of this compound precludes its application in biomonitoring at this time.

Exploration of Research Applications Beyond Basic Characterization

Biotechnological Production and Optimization Strategies

Currently, there is a lack of specific published research detailing the biotechnological production of 3-Tridecylhexadecanoic Acid Methyl Ester. The synthesis of such a complex, very long-chain branched fatty acid would likely involve specialized microbial strains, possibly genetically engineered, that possess the necessary enzymatic pathways for both chain elongation and the introduction of the tridecyl branch at the C-3 position.

Optimization of its production would theoretically involve standard biotechnological strategies, including:

Strain Selection and Engineering: Identifying or engineering microorganisms capable of producing very long-chain fatty acids and possessing or being modified to express the specific enzymes for branching.

Fermentation Process Optimization: Fine-tuning of culture conditions such as nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration to maximize yield and purity.

Downstream Processing: Developing efficient extraction and purification methods to isolate 3-Tridecylhexadecanoic Acid Methyl Ester from the biomass and fermentation broth.

Further research is required to explore and develop these potential biotechnological routes.

Potential as a Chemotaxonomic Marker for Specific Organisms or Environments

The analysis of fatty acid methyl ester (FAME) profiles is a well-established method in microbial ecology and taxonomy for the identification and classification of bacteria. nih.govrestek.comgcms.cz The presence of unique fatty acids, including branched-chain and very long-chain variants, can serve as biomarkers for specific microbial groups.

Given its unusual structure, 3-Tridecylhexadecanoic Acid Methyl Ester could potentially serve as a highly specific chemotaxonomic marker. Its detection in an environmental sample or a microbial isolate could indicate the presence of a specific, and possibly novel, bacterium or group of microorganisms. However, at present, there are no widespread databases or studies that have identified 3-Tridecylhexadecanoic Acid Methyl Ester as a marker for any particular organism or environment. The utility of any fatty acid as a biomarker is dependent on extensive cataloging of FAME profiles from a wide range of cultured organisms. nih.gov

Role in Material Science Research as a Building Block Precursor

Branched-chain fatty acids and their esters are of interest in material science for the synthesis of specialty polymers and lubricants. The branching can influence the physical properties of the resulting materials, such as lowering the melting point and altering the viscosity, which can be advantageous for creating bio-based plastics and synthetic esters with specific performance characteristics.

Theoretically, 3-Tridecylhexadecanoic Acid Methyl Ester, with its long alkyl chains, could be a precursor for synthesizing polyesters or polyamides with unique thermal and mechanical properties. The bulky tridecyl group would likely disrupt polymer chain packing, potentially leading to materials with increased flexibility and lower crystallinity. However, there is a lack of published research specifically investigating the use of 3-Tridecylhexadecanoic Acid Methyl Ester in polymer chemistry or material science.

Application in Lipidic Model Systems for Membrane Studies

The composition of fatty acid chains in lipids significantly influences the physical properties of biological membranes, such as fluidity and thickness. Branched-chain fatty acids, in particular, are known to affect membrane fluidity. nih.gov Studies on model lipid membranes (e.g., vesicles or supported lipid bilayers) incorporating various fatty acids help to elucidate the fundamental principles of membrane biology.

Contribution to Biofuel Component Research (focus on chemical role, not direct fuel properties)

Fatty acid methyl esters (FAMEs) are the primary components of biodiesel. wikipedia.org The chemical structure of the FAMEs, including chain length and degree of branching, influences the properties of the resulting biofuel, such as its cetane number, cold-flow properties, and oxidative stability.

The research into 3-Tridecylhexadecanoic Acid Methyl Ester as a biofuel component is not documented. As a very long-chain, branched FAME, its direct impact on fuel properties is unknown. Generally, long-chain saturated FAMEs tend to have high cetane numbers but poor cold-flow properties. The branching in 3-Tridecylhexadecanoic Acid Methyl Ester might improve the cold-flow properties compared to a linear isomer, but its very high molecular weight could present other challenges. Its chemical role in biofuel research would be as a model compound to understand how this specific type of structure affects combustion chemistry and the physical properties of fuel blends. The production of FAMEs is typically achieved through the transesterification of triglycerides. nih.govresearchgate.net

Future Research Directions and Methodological Innovations for 3 Tridecylhexadecanoic Acid Methyl Ester

Integration of Multi-Omics Approaches for Comprehensive Understanding

A holistic understanding of 3-Tridecylhexadecanoic Acid Methyl Ester necessitates an integrated multi-omics approach. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of its biosynthetic pathways, regulation, and functional roles within a biological system. uni-oldenburg.de For instance, multi-omics analysis has been successfully applied to elucidate fatty acid metabolism in contexts ranging from thyroid carcinoma to microbial communities producing medium-chain fatty acids. nih.govbiorxiv.org

A potential workflow could involve identifying an organism that produces 3-Tridecylhexadecanoic Acid Methyl Ester and subjecting it to various conditions. Transcriptomic analysis would reveal the expression levels of genes potentially involved in its synthesis, while proteomics would identify the corresponding enzymes. uni-oldenburg.de Metabolomic and lipidomic analyses would then confirm the presence and quantity of the target compound and its precursors, linking the genetic and enzymatic machinery to the final product. nih.gov This integrated data can reveal complex regulatory networks and how the production of this specific FAME is influenced by environmental cues.

| Omics Discipline | Objective for 3-Tridecylhexadecanoic Acid Methyl Ester Research | Potential Findings |

| Genomics | Identify the gene clusters encoding for the fatty acid synthase (FAS), branching enzymes, and modifying enzymes. | Discovery of novel genes responsible for the unique C13 branch. |

| Transcriptomics | Quantify the expression of relevant genes under different physiological or environmental conditions. | Understanding the regulatory control of the biosynthetic pathway. |

| Proteomics | Identify and quantify the proteins and enzymes directly involved in the synthesis and metabolism. | Confirmation of enzyme function and identification of post-translational modifications. |

| Metabolomics/Lipidomics | Profile all small molecules and lipids, including the target compound and its precursors/derivatives. | Elucidation of the complete metabolic network and discovery of related bioactive lipids. |

Advancements in In Situ Analytical Techniques

Characterizing the spatial and temporal distribution of 3-Tridecylhexadecanoic Acid Methyl Ester within a living cell or tissue is crucial for understanding its function. Recent advancements in in situ analytical techniques offer powerful tools for such investigations without the need for extraction, which can alter the native state of lipids. nih.gov

Fluorescence imaging, using lipid-binding biosensors, can provide real-time visualization of lipid dynamics in live cells. acs.org While a specific sensor for 3-Tridecylhexadecanoic Acid Methyl Ester would need to be developed, this technique holds promise for tracking its localization and concentration changes in response to stimuli. Furthermore, label-free methods like Raman imaging and magnetic resonance imaging (MRI) are emerging as powerful tools for in situ lipid quantification. nih.gov For precise identification, advanced mass spectrometry (MS) techniques are indispensable. Gas chromatography coupled to a quadrupole time-of-flight (QTOF) mass analyzer with an atmospheric pressure chemical ionization (APCI) source has proven effective for identifying very long-chain fatty acids, a category that includes our target molecule. nih.gov Similarly, electrospray ionization mass spectrometry (ESI-MS) provides a rapid method for quantifying these large lipids. amsterdamumc.nl

| Technique | Principle | Application to 3-Tridecylhexadecanoic Acid Methyl Ester |

| Fluorescence Microscopy | Use of specific fluorescent probes or biosensors that bind to the target lipid. acs.org | Real-time visualization of the compound's localization in cellular compartments. |

| Raman Imaging | Label-free imaging based on the characteristic vibrational frequencies of molecules. annualreviews.org | Mapping the distribution of the lipid within cells or tissues without chemical labels. |

| Mass Spectrometry Imaging | Techniques like MALDI-MS and SIMS to map the spatial distribution of molecules on a surface. nih.gov | High-resolution spatial mapping in tissue sections to correlate localization with function. |

| GC-APCI-QTOF MS | Gas chromatography for separation coupled with soft ionization MS for accurate mass detection. nih.gov | Confident identification and structural elucidation from complex biological extracts. |

Unraveling Complex Ecological Interactions and Functional Roles

Fatty acids are fundamental to ecological processes, serving as energy storage molecules and critical components of cell membranes that are transferred through food webs. nih.govune.edu.au Branched-chain fatty acids (BCFAs), in particular, are often considered biomarkers for specific groups of bacteria. mdpi.com They play a vital role in maintaining membrane fluidity, which is essential for bacteria to adapt to environmental changes like temperature fluctuations. creative-proteomics.comnih.gov

Future research should focus on identifying the organisms that synthesize 3-Tridecylhexadecanoic Acid Methyl Ester. Its unique structure could make it a highly specific biomarker for a particular bacterium or group of microorganisms. Investigating its presence in various environmental samples (e.g., soil, water, sediments) could reveal the ecological niche of its producer. mdpi.com Functional studies could explore its role in microbial consortia, potentially acting as a signaling molecule or influencing the physical properties of biofilms. Its transfer through the food web could also be tracked, elucidating its contribution to the nutrition and physiology of higher trophic levels.

Development of Sustainable Biosynthetic and Synthetic Pathways

The production of 3-Tridecylhexadecanoic Acid Methyl Ester for research or potential applications requires efficient and sustainable synthesis methods.

Biosynthetic Pathways: The biosynthesis of BCFAs in many bacteria starts with short, branched-chain acyl-CoA primers derived from amino acids like valine, leucine, and isoleucine. wikipedia.org These primers are then elongated by a Type II fatty acid synthase (FAS) system. nih.gov The synthesis of 3-Tridecylhexadecanoic acid would likely involve a non-canonical mechanism. One hypothesis is the involvement of a specialized enzyme capable of adding a C13 unit to a growing acyl chain, or a unique primer could be utilized. Metabolic engineering could be employed to harness and optimize this natural pathway. By identifying the relevant genes and expressing them in a suitable host like Saccharomyces cerevisiae or E. coli, it may be possible to establish a sustainable fermentation-based production platform. nih.gov

Chemical Synthesis Pathways: Chemical synthesis offers a direct route to producing the compound. Modern synthetic strategies for branched-chain fatty acids often involve the addition of alkyl groups across the double bonds of unsaturated fatty acid precursors. uni-oldenburg.de Another approach could be the use of organometallic reagents. For instance, the treatment of an ω-iodo ester with an appropriate alkylcopper(I) and Grignard reagent complex can yield specific long-chain fatty acid esters. rsc.org Enzymatic synthesis using lipases in packed bed reactors also presents a green chemistry alternative for the final esterification step from the free fatty acid to the methyl ester. nih.gov

| Synthesis Type | Methodology | Key Considerations |

| Biosynthesis | Heterologous expression of identified biosynthetic genes in a microbial host. nih.gov | Identification of the complete gene cluster; optimizing precursor supply and enzyme expression. |

| Chemical Synthesis | Radical addition of a tridecyl group to a hexadecenoic acid derivative. uni-oldenburg.de | Control of regioselectivity to ensure addition at the 3-position. |

| Chemo-enzymatic | Chemical synthesis of the branched fatty acid followed by lipase-catalyzed esterification. nih.gov | Mild reaction conditions and high specificity of the enzymatic step. |

Exploration of New Methodologies for Structural and Stereochemical Assignment

The structure of 3-Tridecylhexadecanoic Acid Methyl Ester contains a chiral center at the C-3 position, meaning it can exist as two different stereoisomers (R and S). The specific stereochemistry is critically important as it will dictate the molecule's biological activity and how it interacts with other chiral molecules like enzymes.

Determining the absolute configuration of this chiral center is a significant challenge. High-resolution gas chromatography (GC) on a chiral stationary phase could potentially separate the enantiomers. gcms.cz Advanced mass spectrometry techniques, such as charge-remote fragmentation, have shown promise in distinguishing stereoisomers of unsaturated fatty acids, and similar principles could be explored for saturated, branched structures. acs.org Ultimately, unambiguous assignment may require the synthesis of a single, pure stereoisomer to serve as an analytical standard. This could be achieved through asymmetric synthesis, a process that creates a specific stereoisomer. Comparing the analytical data (e.g., chromatographic retention time, optical rotation) of the natural product with the synthetic standards would confirm its absolute stereochemistry. The stereospecificity of peroxisomal beta-oxidation of branched-chain fatty acids also highlights the biological importance of stereochemistry, which can be analyzed using GC-MS to resolve different diastereomers. nih.gov

Q & A

Q. Which analytical techniques are most reliable for characterizing 3-Tridecylhexadecanoic Acid Methyl Ester?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is standard for structural confirmation. A polar capillary column (e.g., SP™-2560 or Omegawax®) resolves isomers, with retention indices calculated using alkane standards . For quantification, internal standards like methyl heneicosanoate are added pre-derivatization. Nuclear magnetic resonance (NMR) (¹H and ¹³C) further confirms branching and ester functionality .

Q. What are the best practices for handling and storing 3-Tridecylhexadecanoic Acid Methyl Ester to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent oxidation. Use inert atmospheres (N₂ or Ar) during handling. Avoid exposure to strong acids/bases or high temperatures (>60°C), which may hydrolyze the ester bond. Safety protocols include using nitrile gloves, fume hoods, and eyewear, as per GHS guidelines for corrosive substances .

Advanced Research Questions

Q. How can kinetic modeling improve the yield of 3-Tridecylhexadecanoic Acid Methyl Ester in multi-step reactions?

- Methodological Answer : Two-step kinetic models (e.g., esterification followed by purification) simulate reaction progress under varying conditions. For example, pseudo-first-order models with Arrhenius equations predict rate constants for acid-catalyzed esterification. Validation against experimental GC data (e.g., FAME concentration vs. time) refines parameters like activation energy and optimal pH .

Q. What chromatographic strategies resolve structural isomers of branched-chain fatty acid methyl esters?

- Methodological Answer : Chiral stationary phases (e.g., β-cyclodextrin) separate enantiomers, while silver-ion chromatography (Ag⁺-TLC/HPLC) resolves cis/trans double bonds in unsaturated analogs. For branched esters like 3-Tridecylhexadecanoic Acid Methyl Ester, coupling GC with a cyanosilicone column (e.g., SP™-2560) achieves baseline separation of methyl-branched isomers .

Q. How can bioactivity studies evaluate the role of 3-Tridecylhexadecanoic Acid Methyl Ester in vascular or metabolic pathways?

- Methodological Answer : In vitro assays using vascular smooth muscle cells (VSMCs) or endothelial cells assess effects on vasodilation/constriction. For example, measure nitric oxide (NO) production via Griess reagent or calcium flux using fluorescent dyes (e.g., Fura-2). In vivo models (e.g., rodent hypertension) evaluate physiological impacts, with dose-response curves and statistical validation (ANOVA) to confirm significance .

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from variable catalyst purity, solvent traces, or analytical calibration errors. Mitigation includes:

- Standardized protocols : Use certified reference materials (CRMs) for GC calibration .

- Design of Experiments (DoE) : Multi-factor analysis (e.g., Box-Behnken design) identifies interactions between variables like temperature, catalyst load, and stirring rate .

- Reproducibility checks : Triplicate runs with blinded sample analysis reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.